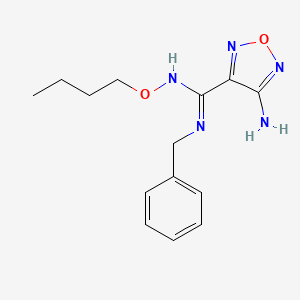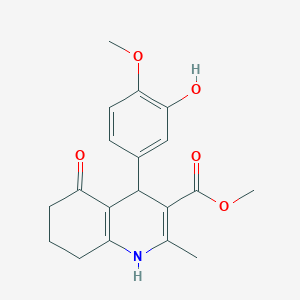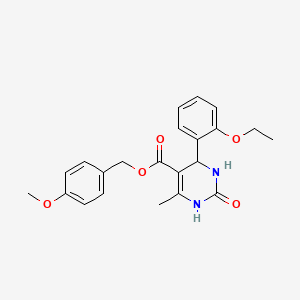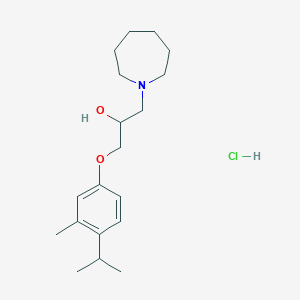
3-pyridinylmethyl 4-hydroxybenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pyridinylmethyl 4-hydroxybenzoate hydrochloride is a chemical compound that has received increasing attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is synthesized through a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.
作用機序
The mechanism of action of 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride is not fully understood. However, it is believed to act through various pathways, including inhibition of certain enzymes and proteins, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and physiological effects:
3-pyridinylmethyl 4-hydroxybenzoate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation in vitro and in vivo. It has also been shown to enhance the activity of certain enzymes and proteins, such as SIRT1 and AMPK, which play important roles in cellular metabolism and longevity.
実験室実験の利点と制限
One of the main advantages of using 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
将来の方向性
There are several future directions for research on 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride. One possible direction is to investigate its potential applications in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, future studies could focus on developing new synthetic methods for this compound and its derivatives, as well as exploring its potential as a building block for the synthesis of other bioactive compounds.
合成法
The synthesis of 3-pyridinylmethyl 4-hydroxybenzoate hydrochloride involves the reaction of 4-hydroxybenzoic acid with pyridine-3-methanol in the presence of a suitable catalyst and solvent. The reaction proceeds through several steps, including esterification, nucleophilic substitution, and salt formation. The final product is obtained as a white crystalline powder, which is highly pure and stable.
科学的研究の応用
3-pyridinylmethyl 4-hydroxybenzoate hydrochloride has been widely used in scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. It has shown promising results in the treatment of various diseases such as rheumatoid arthritis, Alzheimer's disease, and cancer. In biology, this compound has been used as a tool to study the mechanism of action of certain enzymes and proteins. In chemistry, it has been used as a building block for the synthesis of other compounds.
特性
IUPAC Name |
pyridin-3-ylmethyl 4-hydroxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3.ClH/c15-12-5-3-11(4-6-12)13(16)17-9-10-2-1-7-14-8-10;/h1-8,15H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDDQAVYACJZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(4-methoxy-3-biphenylyl)amino]butyl}phenol](/img/structure/B5164291.png)

![1-[(4-chlorophenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B5164300.png)
![4-{5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5164336.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)



![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)
![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)